methyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The starting materials typically include indole derivatives and benzothiophene derivatives. The synthesis process may involve:
Formation of the Indole Derivative: This can be achieved through various methods such as Fischer indole synthesis, Bartoli indole synthesis, or using palladium-catalyzed cross-coupling reactions.
Formation of the Benzothiophene Derivative: This can be synthesized through methods like the Gewald reaction or using transition metal-catalyzed cyclization reactions.
Coupling Reactions: The indole and benzothiophene derivatives are then coupled using reagents like carbodiimides or thionyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzothiophene derivatives: Compounds with similar benzothiophene structure.
Indole-2-carboxylate derivatives: Compounds with similar indole and carboxylate groups.
Uniqueness
Methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of indole and benzothiophene moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C29H29N3O3S2 |
---|---|
Molecular Weight |
531.7g/mol |
IUPAC Name |
methyl 2-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H29N3O3S2/c1-17-18(2)32(16-19-9-5-4-6-10-19)23-14-13-20(15-22(17)23)26(33)30-29(36)31-27-25(28(34)35-3)21-11-7-8-12-24(21)37-27/h4-6,9-10,13-15H,7-8,11-12,16H2,1-3H3,(H2,30,31,33,36) |
InChI Key |
RUDRFWWEHNBVEK-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCC4)C(=O)OC)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCC4)C(=O)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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